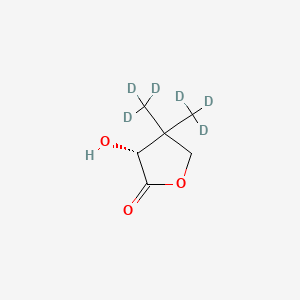
D-(-)-Pantolactone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(-)-Pantolactone-d6 is a deuterated form of D-(-)-Pantolactone, a chiral lactone derived from pantothenic acid (vitamin B5). The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-Pantolactone-d6 typically involves the deuteration of D-(-)-Pantolactone. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The use of deuterated solvents and reagents is crucial to minimize the presence of non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions
D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated pantothenic acid derivatives.
Reduction: Reduction reactions can yield deuterated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pantothenic acid, alcohols, and various substituted lactones.
Scientific Research Applications
D-(-)-Pantolactone-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving pantothenic acid.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of pantothenic acid derivatives.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of D-(-)-Pantolactone-d6 involves its interaction with various enzymes and receptors in biological systems. The deuterium atoms in the molecule can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. The compound targets pathways involving pantothenic acid, affecting processes such as coenzyme A synthesis and fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
D-(-)-Pantolactone: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-(-)-Pantolactone: The enantiomer of D-(-)-Pantolactone, with different chiral properties.
Deuterated Lactones: Other deuterated lactones with similar isotopic properties but different chemical structures.
Uniqueness
D-(-)-Pantolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The isotopic substitution enhances the stability and alters the reaction kinetics, making it a valuable tool in various scientific investigations.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
InChI Key |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(COC(=O)C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


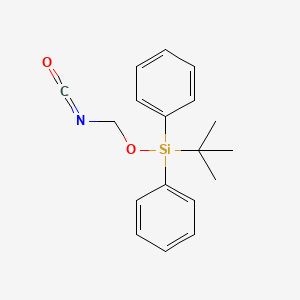
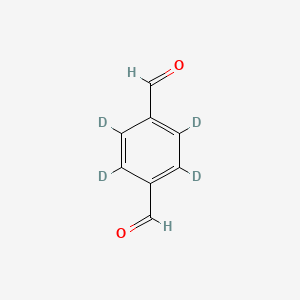
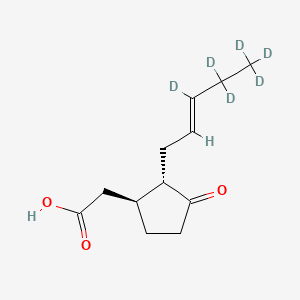


![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)
![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)
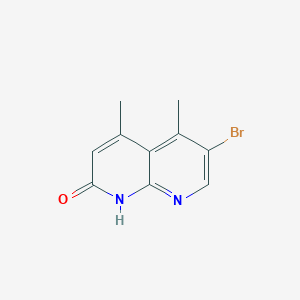
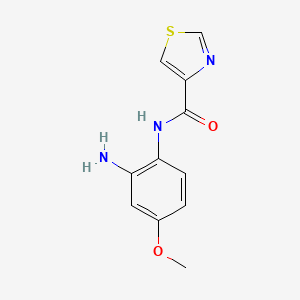
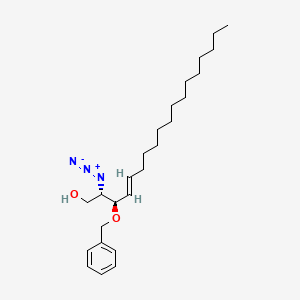
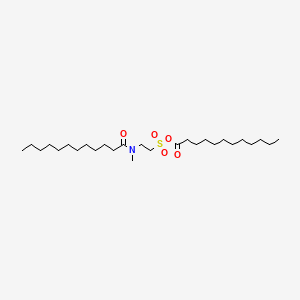
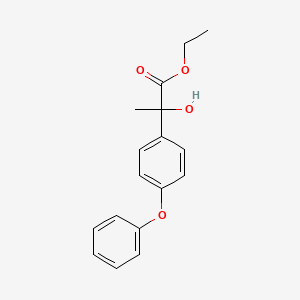
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
